molecular formula C18H14F2O3 B5774434 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

Cat. No.: B5774434
M. Wt: 316.3 g/mol
InChI Key: PFBKHMNEISLHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBOC, is a synthetic compound that belongs to the family of coumarin derivatives. DBOC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one works by reacting with ROS to form a fluorescent adduct, which can be visualized using fluorescence microscopy. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the cell, making this compound a useful tool for monitoring ROS levels in real-time. Additionally, this compound has been shown to be highly selective for ROS, with minimal interference from other cellular components.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways. By inhibiting PTP activity, this compound can modulate cellular signaling and potentially have therapeutic applications in diseases such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is its high selectivity for ROS, which allows for accurate monitoring of ROS levels in living cells. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for scientific research. However, this compound does have some limitations, including its potential toxicity at high concentrations and its inability to detect specific types of ROS.

Future Directions

There are several future directions for research on 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. One area of interest is the development of new fluorescent probes based on the structure of this compound that can detect specific types of ROS. Additionally, further studies are needed to determine the optimal concentration of this compound for use in living cells and to investigate its potential toxicity. Finally, there is a need for more research on the therapeutic applications of this compound in diseases such as cancer and diabetes.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound can be synthesized through a multi-step process and has been shown to be a highly selective fluorescent probe for the detection of ROS in living cells. Additionally, this compound has other biochemical and physiological effects, including the inhibition of PTP activity, which could have therapeutic applications in diseases such as cancer and diabetes. While this compound has some limitations, further research is needed to explore its potential applications and to develop new fluorescent probes based on its structure.

Synthesis Methods

The synthesis method of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one involves several steps, including the condensation of 4-hydroxycoumarin and 2,6-difluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl bromide to obtain this compound in high yield. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which has been implicated in the pathogenesis of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Properties

IUPAC Name

7-[(2,6-difluorophenyl)methoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2O3/c1-2-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-14-15(19)4-3-5-16(14)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBKHMNEISLHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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